3-Chloro-2-methylbenzoyl chloride
Overview
Description
3-Chloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbenzoyl chloride can be synthesized from 3-chloro-2-methylbenzoic acid. The most common method involves the reaction of 3-chloro-2-methylbenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds as follows :
[ \text{3-Chloro-2-methylbenzoic acid} + \text{Oxalyl chloride} \rightarrow \text{this compound} + \text{CO} + \text{CO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chloro-2-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-chloro-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
3-Chloro-2-methylbenzoic acid: Formed by hydrolysis.
Scientific Research Applications
3-Chloro-2-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound without the chlorine and methyl substituents.
2-Chlorobenzoyl Chloride: A similar compound with a chlorine atom at the second position.
4-Chlorobenzoyl Chloride: A similar compound with a chlorine atom at the fourth position.
2-Methylbenzoyl Chloride: A similar compound with a methyl group at the second position.
Uniqueness
3-Chloro-2-methylbenzoyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This unique substitution pattern imparts specific reactivity and properties to the compound, making it valuable in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-chloro-2-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTVMWJGVXXDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598425 | |
Record name | 3-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-47-0 | |
Record name | 3-Chloro-2-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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